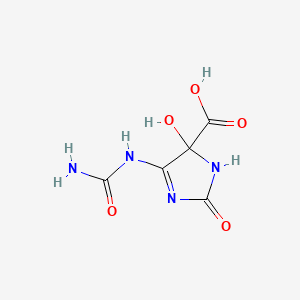

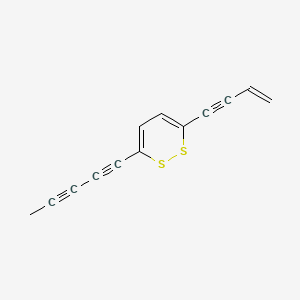

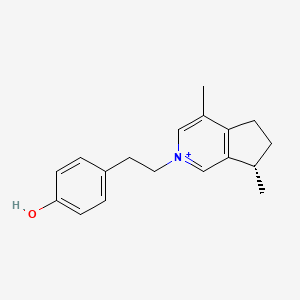

![molecular formula C17H21N3OS B1199795 Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- CAS No. 105963-46-0](/img/structure/B1199795.png)

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-

Vue d'ensemble

Description

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole carboxamide derivatives involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Applications De Recherche Scientifique

Immunology

Tok-8801 has shown promising results in immunomodulatory activity . It has been compared to levamisole (LMS) and found to enhance the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes . This suggests potential applications in vaccine adjuvant development and immune response modulation .

Neurology

Tok-8801’s immunomodulatory effects suggest potential applications in neuroinflammatory conditions . It could be explored for treating diseases like multiple sclerosis where immune system modulation is a key therapeutic strategy .

Endocrinology

Given its immunomodulatory action, Tok-8801 might be researched for its effects on autoimmune endocrine disorders , such as type 1 diabetes or autoimmune thyroid diseases .

Gastroenterology

Tok-8801 could be investigated for its potential in treating inflammatory bowel diseases (IBD) , such as Crohn’s disease and ulcerative colitis, where controlling the immune response is crucial .

Dermatology

The compound’s immunomodulatory effects may be beneficial in dermatological conditions with an immune component, such as psoriasis or eczema .

Hematology

In hematology, Tok-8801 could be explored for its potential to modulate the immune system in conditions like autoimmune hemolytic anemia or immune thrombocytopenia .

Mécanisme D'action

Tok-8801, also known as 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide or Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-, is a synthesized dihydroimidazothiazole carboxamide . It is under development as an immunomodulator .

Target of Action

Tok-8801 primarily targets the G protein-coupled estrogen receptor (GPER) . GPER is a member of the G protein-coupled receptor family and plays a crucial role in mediating the non-genomic effects of estrogen .

Mode of Action

Tok-8801 acts as an agonist of GPER . It binds to GPER, triggering a series of intracellular events that lead to the activation of various signaling pathways . The anticancer activity of Tok-8801 is dependent upon GPER expression within the tumor cells .

Biochemical Pathways

The activation of GPER by Tok-8801 leads to a rapid proteasomal degradation of c-Myc . c-Myc is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation . The degradation of c-Myc disrupts its target gene expression, which is consistent with the known mechanism of action .

Pharmacokinetics

It is known that tok-8801 is administered orally . The compound’s effects on the immune response have been observed at doses ranging from 0.1 to 10 mg/kg .

Result of Action

Tok-8801 has shown to have immunomodulatory effects. It enhances the anti-sheep red blood cells (SRBC) plaque-forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes and thymocytes . It also suppresses the PFC responses to varying doses of antigen in high responders to SRBC antigen, while augmenting the PFC response in aged mice where the PFC response is markedly depressed compared with that in young mice .

Action Environment

It is known that the compound’s immunomodulatory actions were compared in dose and activity with those of lobenzarit and bucillamine . This suggests that the efficacy and stability of Tok-8801 could potentially be influenced by factors such as dosage and the presence of other drugs.

Propriétés

IUPAC Name |

3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPFPRVTDMWNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909841 | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)- | |

CAS RN |

105963-46-0 | |

| Record name | Tok 8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of TOK-8801 on the immune system?

A1: While the exact mechanism remains unclear, current research suggests that TOK-8801 exerts its immunomodulatory effects by primarily influencing T cell activity. This is evidenced by the observation that the compound's ability to enhance antibody production is abolished when T cells are removed from the system. [] Furthermore, TOK-8801 was found to restore depressed antibody production in a stress model where the impairment was primarily attributed to helper T cell defects. []

Q2: What in vivo evidence supports the immunomodulatory activity of TOK-8801?

A2: TOK-8801 demonstrates a complex in vivo profile. While it suppressed the generation of anti-SRBC PFC in normal mice at 0.5 mg/kg oral administration, it effectively restored the suppressed antibody production in a restraint-stress mouse model. [] This suggests that TOK-8801 might exert differential effects depending on the baseline immune status, potentially acting as both an immunosuppressant and an immunostimulant depending on the context.

Q3: Has TOK-8801 been investigated in any disease models?

A3: Although detailed information is limited in the provided abstracts, there is mention of TOK-8801 being studied in the context of delayed-type hypersensitivity (DTH) reactions, immunologically induced arthritis, and spontaneous autoimmune disease in MRL/I mice. [, , ] These preliminary findings suggest that TOK-8801 might hold therapeutic potential for inflammatory and autoimmune conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)